Welcome to the BenchChem Online Store!
molecular formula C8H8Cl2O2 B3328562 3,6-Dichloro-2-methoxybenzyl alcohol CAS No. 4849-12-1

3,6-Dichloro-2-methoxybenzyl alcohol

Cat. No. B3328562
M. Wt: 207.05 g/mol
InChI Key: ALPTWNJSENXENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03969403

Procedure details

A process for the preparation of 2-methoxy-3,6-dichlorobenzoic acid comprising the steps of catalytically debrominating 2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol to produce 2-methoxy-3,6-dichlorobenzyl alcohol, oxidizing said 2-methoxy-3,6-dichlorobenzyl alcohol to produce 2-methoxy-3, 6-dichloro benzonic acid, and recovering said 2-methoxy-3,6-dichlorobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[C:5](O)=[O:6].COC1C(Cl)=CC(Br)=C(Cl)C=1CO>>[CH3:1][O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1Cl)Cl
Name
2-methoxy-5-bromo-3,6-dichlorobenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CO)C(=C(C=C1Cl)Br)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CO)C(=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.